Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate is an organic compound with the molecular formula C13H20N2O3. It is often used as an intermediate in organic synthesis, particularly in the preparation of biologically active molecules such as pharmaceuticals, pesticides, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate typically involves a two-step process:
Reaction of 1-piperidinecarboxylic acid with chloroacetyl chloride: This reaction is carried out in the presence of a base to obtain chloroacetyl 1-piperidinecarboxylate.
Reaction with tert-butyl alcohol: The obtained ester is then reacted with tert-butyl alcohol under base catalysis to generate this compound.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow preparation techniques. For example, substrate liquid containing cyanoacetic acid and a Lewis acid can be conveyed into a micro-reaction system comprising a micro-mixer and a micro-channel reactor .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of dyes and pesticides
Mechanism of Action
The mechanism of action of Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines, which are biologically active .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl cyanoacetate: Used in the synthesis of vinylogous urea and tert-butyl phenylcyanoacrylates.
Methyl cyanoacetate: Another ester used in similar synthetic applications.
Ethyl cyanoacetate: Commonly used in organic synthesis for similar purposes.
Uniqueness
Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of a wide range of biologically active molecules. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C14H22N2O3 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-13(2,3)19-12(18)16-9-6-14(4,7-10-16)11(17)5-8-15/h5-7,9-10H2,1-4H3 |
InChI Key |
RUVUXLNBUSXMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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